molecular formula C9H6FNO3 B1448810 7-Fluoro-6-methoxyindoline-2,3-dione CAS No. 1180497-43-1

7-Fluoro-6-methoxyindoline-2,3-dione

Cat. No. B1448810
M. Wt: 195.15 g/mol
InChI Key: RWINKHZAKGPMPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-6-methoxyindoline-2,3-dione, also known as 2,3-dioxo-6-methoxy-1,2,3,4-tetrahydro-7-fluoroindole, is a chemical compound of interest due to its unique properties. It has a molecular weight of 195.15 g/mol .


Molecular Structure Analysis

The molecular formula of 7-Fluoro-6-methoxyindoline-2,3-dione is C9H6FNO3 . The InChI code is 1S/C9H6FNO3/c1-14-5-3-2-4-7 (6 (5)10)11-9 (13)8 (4)12/h2-3H,1H3, (H,11,12,13) .


Physical And Chemical Properties Analysis

7-Fluoro-6-methoxyindoline-2,3-dione is a powder at room temperature . It has a molecular weight of 195.15 g/mol .

Scientific Research Applications

Synthesis and Chemical Properties

  • 7-Fluoro-6-methoxyindoline-2,3-dione has been utilized in the synthesis of various chemical compounds. For instance, it is involved in the preparation of 3β-fluoro derivatives of 7-dehydrocholesterol and ergosterol, as demonstrated by Yakhimovich, Fursaeva, and Pashinnik (2004) (Yakhimovich, Fursaeva, & Pashinnik, 2004).
  • The compound has also been used in the development of sensitive and stable Cookson-type reagents for high-performance liquid chromatography, as investigated by Shimada and Mizuguchi (1992) (Shimada & Mizuguchi, 1992).

Biological and Medicinal Applications

  • In the realm of medicinal chemistry, Xiaoguang and Du-lin (2005) have synthesized 2-(7-Fluoro-3-oxo-3,4-2H- benzo[b][1,4]oxazin-6-yl)-isoindoline-1,3-diones using amino resin as a scavenger reagent (Xiaoguang & Du-lin, 2005).
  • Moreover, Huang et al. (2005) explored its use in synthesizing compounds with herbicidal activity, such as flumioxazin (Huang et al., 2005).
  • Joshi, Pathak, and Jain (1981) conducted studies on fluorine-containing indole-2,3-dione derivatives for their potential as antibacterial agents (Joshi, Pathak, & Jain, 1981).

Advanced Material Research

  • Vesek et al. (2012) examined the structural properties of 2-(2-Fluoro-4-hydroxybenzyl)isoindoline-1,3-dione, contributing to the understanding of the material characteristics of such compounds (Vesek et al., 2012).
  • Mane, Katagi, and Melavanki (2019) synthesized novel derivatives for optoelectronic applications, showcasing the versatility of such compounds in advanced material science (Mane, Katagi, & Melavanki, 2019).

Fluorescence and Analytical Applications

  • Gatti, Gioia, and Andreatta (2004) demonstrated the use of 4,7-phenanthroline-5,6-dione (related to 7-Fluoro-6-methoxyindoline-2,3-dione) as a fluorogenic labeling reagent in pre-column derivatization for amino acid analysis in pharmaceuticals (Gatti, Gioia, & Andreatta, 2004).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

7-fluoro-6-methoxy-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO3/c1-14-5-3-2-4-7(6(5)10)11-9(13)8(4)12/h2-3H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWINKHZAKGPMPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)C(=O)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-6-methoxyindoline-2,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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